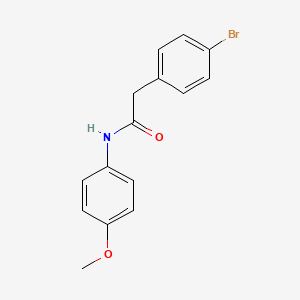

2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide is a compound of interest due to its molecular structure and potential applications in various chemical reactions. The compound consists of a 4-bromophenyl fragment, an acetamide unit, and a 4-methoxyphenyl segment, which confer distinct chemical properties and reactivities.

Synthesis Analysis

The synthesis of compounds related to this compound often involves steps such as alkylation, nitration, and hydrogenation. Optimum reaction conditions and specific reagents lead to high yields and desired products. For example, similar acetamide derivatives have been synthesized from related phenols through multi-step processes involving acetylation and nitration, achieving high yields under optimized conditions (Zhang Da-yang, 2004).

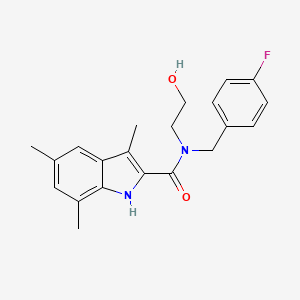

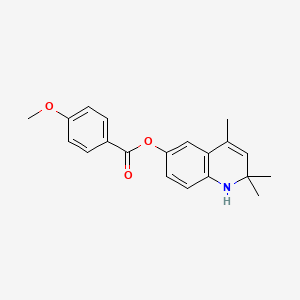

Molecular Structure Analysis

The molecular structure of related compounds exhibits specific dihedral angles between the benzene rings and acetamide units, influencing their chemical behavior and interactions. For instance, a related structure was analyzed showing significant angles between the bromophenyl fragment and the acetamide unit, affecting the overall molecular conformation and crystal packing (Zhu-Ping Xiao et al., 2009).

Scientific Research Applications

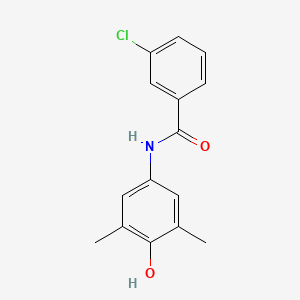

Pharmacological Applications

- Synthesis and Pharmacological Assessment: A study on novel derivatives of 2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide indicated their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These derivatives were synthesized via a multi-step reaction sequence starting from the Leuckart reaction. Compounds 3a, 3c, 3g, and 3h, in particular, demonstrated activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).

Metabolic Pathways Research

- In vivo Metabolism Studies: A study focusing on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, shedding light on the metabolic pathways in rats. These findings are significant for understanding the broader metabolic reactions involving similar compounds (Kanamori et al., 2002).

Water and Wastewater Treatment Research

- Impact on Water Treatment Processes: Research evaluating the effects of bromide ions on the degradation of acetaminophen in UV/H2O2 advanced oxidation treatment found that bromide ions, like those in this compound, can influence the degradation rate and pathways in water treatment processes (Li et al., 2015).

Chemical Synthesis and Analysis

- Green Synthesis Applications: The compound has been used in the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for producing azo disperse dyes. This showcases its utility in environmentally friendly chemical synthesis processes (Zhang Qun-feng, 2008).

- HPLC Analysis in Pharmaceuticals: The compound has applications in high-performance liquid chromatography (HPLC) for analyzing carboxylic acid salts in pharmaceuticals. This highlights its role in analytical chemistry, especially in quality control of pharmaceutical products (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).

Agricultural Applications

- Herbicide Metabolism Studies: Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic fate of compounds similar to this compound in agricultural contexts (Coleman et al., 2000).

Drug Development

- Protein Tyrosine Phosphatase 1B Inhibitors: Derivatives of 2-(4-methoxyphenyl) ethyl acetamide, closely related to the compound , have been synthesized and evaluated for their inhibitory activity against PTP1B, indicating potential applications in antidiabetic drug development (Saxena et al., 2009).

properties

IUPAC Name |

2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-8-6-13(7-9-14)17-15(18)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNSOCZUGNAXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)

![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)

![3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5507925.png)

![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)

![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)